Triphenylmethylium tetrakis(perfluorophenyl)borate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenylmethylbenzene;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24BF20.C19H15/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h;1-15H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOSNOQHGGONMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H15BF20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888965 | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

922.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

136040-19-2 | |

| Record name | Triphenylcarbenium tetrakis(pentafluorophenyl)borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136040-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136040192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylium, triphenyl-, tetrakis(2,3,4,5,6-pentafluorophenyl)borate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylcarbenium Tetrakis (Pentafluorophenyl) borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenylmethylium Tetrakis(perfluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylmethylium tetrakis(perfluorophenyl)borate, often abbreviated as [Ph₃C][B(C₆F₅)₄], is a widely utilized salt in catalysis and organic synthesis. It serves as a potent activator for olefin polymerization catalysts and as a strong Lewis acid catalyst in a variety of organic transformations.[1][2] Its utility stems from the combination of the sterically hindered and electrophilic triphenylmethylium (trityl) cation and the non-coordinating, highly fluorinated tetrakis(pentafluorophenyl)borate anion. This guide provides a detailed overview of its synthesis, focusing on a common and reliable laboratory-scale method.

Synthesis Overview

The synthesis of this compound is typically achieved through a salt metathesis reaction. This involves the exchange of ions between two starting salts, leading to the formation of the desired product and a byproduct that can be easily separated. The most common approach involves the reaction of a trityl halide with a salt of the tetrakis(pentafluorophenyl)borate anion.[1][3]

Reaction Pathway

The general chemical equation for the synthesis can be represented as:

M[B(C₆F₅)₄] + Ph₃CX → [Ph₃C][B(C₆F₅)₄] + MX

Where:

-

M can be an alkali metal cation such as Lithium (Li⁺), Potassium (K⁺), or Silver (Ag⁺).

-

X is a halide, typically Chloride (Cl⁻).

The following diagram illustrates this reaction pathway.

References

Structural Analysis and Characterization of Triphenylmethyl Tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylmethyl tetrakis(pentafluorophenyl)borate, commonly known as trityl tetrakis(pentafluorophenyl)borate or [Ph₃C][B(C₆F₅)₄], is a bulky, highly effective cationic initiator and Lewis acid catalyst. Its utility spans a wide range of chemical transformations, most notably in polymerization reactions and organic synthesis. The non-coordinating nature of the [B(C₆F₅)₄]⁻ anion coupled with the stability of the triphenylmethyl (trityl) cation imparts unique reactivity to this salt. This technical guide provides a comprehensive overview of the structural analysis and characterization of [Ph₃C][B(C₆F₅)₄], consolidating available data on its synthesis, and spectroscopic and thermal properties.

Introduction

The development of well-defined, highly reactive catalysts is a cornerstone of modern chemical synthesis. [Ph₃C][B(C₆F₅)₄] has emerged as a prominent example of a metal-free catalyst, valued for its ability to initiate carbocationic polymerization and catalyze a variety of organic reactions.[1] Its efficacy is derived from the weakly coordinating properties of the tetrakis(pentafluorophenyl)borate anion, which allows for the generation of highly electrophilic species in solution. Understanding the detailed structural and physicochemical properties of this compound is crucial for optimizing its application and designing novel catalytic systems. This guide summarizes the key analytical techniques used to characterize [Ph₃C][B(C₆F₅)₄] and presents the available data in a structured format.

Synthesis and General Properties

[Ph₃C][B(C₆F₅)₄] is typically synthesized through a salt metathesis reaction between a trityl halide (e.g., triphenylmethyl chloride, Ph₃CCl) and a salt of the tetrakis(pentafluorophenyl)borate anion, such as potassium tetrakis(pentafluorophenyl)borate (K[B(C₆F₅)₄]). The reaction is generally carried out in a suitable organic solvent, and the product, a yellow to mustard-colored powder, can be isolated upon removal of the resulting alkali metal halide salt.[2]

Table 1: General Properties of [Ph₃C][B(C₆F₅)₄]

| Property | Value | Reference |

| Molecular Formula | C₄₃H₁₅BF₂₀ | [3] |

| Molecular Weight | 922.37 g/mol | [2] |

| Appearance | Yellow to mustard-colored powder | [2][4] |

| Melting Point | 180-185 °C | [4] |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane), and methanol. | [2] |

Structural Analysis

Crystallographic Data

A comprehensive search of the publicly available literature did not yield a definitive single-crystal X-ray diffraction study for [Ph₃C][B(C₆F₅)₄]. Consequently, precise bond lengths and angles for the solid-state structure are not included in this guide. The absence of such a report is notable given the compound's widespread use. The tritylium cation is known to adopt a propeller-like conformation due to steric hindrance between the phenyl rings.[5] The [B(C₆F₅)₄]⁻ anion possesses a tetrahedral geometry around the central boron atom.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the characterization of [Ph₃C][B(C₆F₅)₄] in solution. The chemical shifts are sensitive to the electronic environment of the nuclei.

Table 2: NMR Spectroscopic Data for [Ph₃C][B(C₆F₅)₄]

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Assignment | Reference |

| ¹H | CD₃CN | ~7.3 | Phenyl protons of [Ph₃C]⁺ | [6] |

| ¹³C | CD₂Cl₂ | Not explicitly reported for the full compound. The central carbon of the trityl cation is expected in the range of 208-210 ppm. | C⁺ of [Ph₃C]⁺ | [7] |

| ~120-150 (complex multiplets) | Aromatic carbons of [B(C₆F₅)₄]⁻ | [8] | ||

| ¹⁹F | CDCl₃ | -132.38 (br d), -162.85 (br t), -166.56 (br t) | ortho-, para-, and meta-fluorines of [B(C₆F₅)₄]⁻ | [9] |

| ¹¹B | Not explicitly reported for [Ph₃C][B(C₆F₅)₄]. A sharp singlet is expected. |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Table 3: Key FT-IR Vibrational Bands for the [B(C₆F₅)₄]⁻ Anion

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1645 | C=C stretching of the pentafluorophenyl rings | [10] |

| ~1515 | C=C stretching of the pentafluorophenyl rings | [10] |

| ~1090 | B-C stretching | |

| ~980 | C-F stretching | [10] |

The spectrum of the full compound would also exhibit bands corresponding to the triphenylmethyl cation, including C-H stretching and bending modes of the phenyl rings.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials.

Based on available data for similar compounds and general knowledge of ionic salts, the following behavior for [Ph₃C][B(C₆F₅)₄] can be anticipated:

-

TGA: The compound is expected to be thermally stable up to its melting point. Decomposition would likely occur at temperatures above 200 °C.

-

DSC: A sharp endothermic peak corresponding to its melting point in the range of 180-185 °C would be expected.

A comprehensive search did not yield specific TGA or DSC thermograms for [Ph₃C][B(C₆F₅)₄].

Experimental Protocols

Detailed experimental protocols for the characterization techniques mentioned above are provided here as a reference for researchers.

Synthesis of [Ph₃C][B(C₆F₅)₄]

-

Materials: Triphenylmethyl chloride (Ph₃CCl), Potassium tetrakis(pentafluorophenyl)borate (K[B(C₆F₅)₄]), Dichloromethane (CH₂Cl₂), Pentane.

-

Procedure:

-

In an inert atmosphere glovebox, dissolve equimolar amounts of Ph₃CCl and K[B(C₆F₅)₄] in dry dichloromethane.[2]

-

Stir the reaction mixture at room temperature. The solution should turn a yellow-orange color.[2]

-

After stirring for a sufficient time (e.g., 1 hour), filter the solution to remove the potassium chloride (KCl) precipitate.[2]

-

Reduce the volume of the filtrate under vacuum.

-

Precipitate the product by adding pentane.

-

Isolate the resulting yellow solid by filtration and dry under vacuum.[2]

-

NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of [Ph₃C][B(C₆F₅)₄] in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, CD₃CN) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the quaternary carbons and potentially long relaxation times, a sufficient number of scans may be required.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

-

¹¹B NMR: Acquire a proton-decoupled boron spectrum.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a suitable IR-transparent window (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample into a glass capillary or onto a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

-

Data Acquisition: Acquire the Raman spectrum over the desired spectral range.

Thermal Analysis

-

Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

-

TGA Procedure:

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30-600 °C).

-

Record the mass loss as a function of temperature.

-

-

DSC Procedure:

-

Place a small, accurately weighed amount of the sample (typically 2-5 mg) into a DSC pan and seal it.

-

Heat the sample under a controlled atmosphere at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the heat flow as a function of temperature.

-

Visualizations

Caption: Workflow for the synthesis and characterization of [Ph₃C][B(C₆F₅)₄].

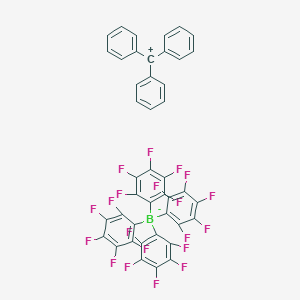

Caption: Ionic interaction between the [Ph₃C]⁺ cation and the [B(C₆F₅)₄]⁻ anion.

Conclusion

[Ph₃C][B(C₆F₅)₄] is a valuable and widely used cationic initiator and Lewis acid. While its synthesis and general properties are well-established, this comprehensive review reveals a notable gap in the publicly available, detailed structural and thermal characterization data. The provided spectroscopic information serves as a useful guide for routine identification. However, a definitive single-crystal X-ray structure and fully assigned vibrational and thermal analyses would greatly benefit the scientific community, enabling a more profound understanding of its structure-activity relationships and potentially leading to the development of even more effective catalytic systems. The experimental protocols outlined herein provide a standardized framework for researchers to perform such characterizations.

References

- 1. researchgate.net [researchgate.net]

- 2. Trityl tetrakis(pentafluorophenyl)borate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Triphenylmethylium tetrakis(pentafluorophenyl)borate | C43H15BF20 | CID 9832824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Tritylium | C19H15+ | CID 84899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 10. researchgate.net [researchgate.net]

Tritylium Tetrakis(pentafluorophenyl)borate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of tritylium tetrakis(pentafluorophenyl)borate, a versatile and powerful organometallic reagent. This compound, often abbreviated as [Ph₃C]⁺[B(C₆F₅)₄]⁻, has gained significant attention as a highly effective catalyst and co-catalyst in a variety of chemical transformations, including polymerization and hydrosilylation reactions.[1][2] Its utility stems from the combination of a stable, bulky tritylium cation and a weakly coordinating tetrakis(pentafluorophenyl)borate anion. This document consolidates key physical data, outlines experimental protocols for its characterization, and visualizes its role in catalytic processes to support its application in research and development.

Chemical Identity and Structure

Tritylium tetrakis(pentafluorophenyl)borate is an ionic compound consisting of a triphenylmethylium (tritylium) cation and a tetrakis(pentafluorophenyl)borate anion.

-

IUPAC Name: Triphenylmethylium tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide[3]

-

Synonyms: Triphenylcarbenium Tetrakis(pentafluorophenyl)borate, Tritylium Tetrakis(pentafluorophenyl)borate, Trityl(tetrapentafluorophenyl)borate[3][4]

Physical and Chemical Properties

The physical properties of tritylium tetrakis(pentafluorophenyl)borate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Yellow to mustard colored powder | [1][5][6] |

| Melting Point | 180-185 °C | [5][6] |

| Solubility | Soluble in dichloromethane, methanol, acetone | [5] |

| Stability | Hygroscopic; stable under inert gas | [5][6] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [5] |

Note on Solubility: The yellow color of the compound may disappear in coordinating solvents like methanol and acetone, as these solvents can coordinate to the trityl cation.[5]

Note on Stability: The compound is sensitive to moisture and should be handled and stored under an inert atmosphere.[5][6] The tetrakis(pentafluorophenyl)borate anion is known for its high stability, even under strongly acidic conditions, due to the electron-withdrawing nature of the pentafluorophenyl groups.

Experimental Protocols

Detailed experimental protocols for the determination of physical properties of air- and moisture-sensitive compounds like tritylium tetrakis(pentafluorophenyl)borate are critical for obtaining accurate and reproducible data. The following are generalized procedures based on standard laboratory techniques.

Melting Point Determination

The melting point is a key indicator of purity. For a hygroscopic compound, it is essential to minimize exposure to the atmosphere during sample preparation.

Apparatus:

-

Melting point apparatus (e.g., Büchi M-560 or similar)

-

Glass capillary tubes (sealed at one end)

-

Glovebox or Schlenk line

-

Mortar and pestle

Procedure:

-

Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, finely grind a small amount of tritylium tetrakis(pentafluorophenyl)borate using a mortar and pestle.

-

Pack the finely ground powder into a glass capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame.

-

Transfer the sealed capillary tube to the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min to allow for accurate determination.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is important for selecting appropriate solvents for reactions and purification.

Apparatus:

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox, weigh a specific amount of tritylium tetrakis(pentafluorophenyl)borate (e.g., 10 mg) into a vial.

-

Add a measured volume of the desired solvent (e.g., 1 mL of dichloromethane) to the vial.

-

Seal the vial and vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

If the solid is not completely dissolved, the mixture can be gently warmed or sonicated to aid dissolution. Any changes in solubility with temperature should be noted.

-

For a semi-quantitative measure, gradually add more solute to a known volume of solvent until saturation is reached.

Catalytic Applications and Mechanisms

Tritylium tetrakis(pentafluorophenyl)borate is widely used as a catalyst or initiator in various organic transformations, notably in polymerization and hydrosilylation reactions. It functions by abstracting a hydride or an alkyl group from a precursor to generate a highly reactive cationic species.

Role in Hydrosilylation of Alkenes

In the hydrosilylation of alkenes, tritylium tetrakis(pentafluorophenyl)borate can initiate the catalytic cycle by abstracting a hydride from a silane (R₃SiH), generating a highly electrophilic silylium cation ([R₃Si]⁺). This silylium cation then activates the alkene for subsequent reaction with the silane.

Below is a diagram illustrating a generalized catalytic cycle for the hydrosilylation of an alkene initiated by tritylium tetrakis(pentafluorophenyl)borate.

Caption: Generalized catalytic cycle for alkene hydrosilylation.

This diagram illustrates the initiation of the catalytic cycle where tritylium tetrakis(pentafluorophenyl)borate abstracts a hydride from the silane to form a reactive silylium ion. This cation then coordinates with the alkene, leading to the formation of a carbocation intermediate which subsequently reacts with another equivalent of silane to yield the hydrosilylated product and regenerate the silylium catalyst.

Safety and Handling

Tritylium tetrakis(pentafluorophenyl)borate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7][8][9] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its hygroscopic nature, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8 °C.[5]

Conclusion

Tritylium tetrakis(pentafluorophenyl)borate is a valuable reagent in modern synthetic chemistry, offering high reactivity and stability for a range of catalytic applications. A thorough understanding of its physical properties, coupled with appropriate handling techniques, is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and professionals working with this powerful compound.

References

- 1. researchgate.net [researchgate.net]

- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 3. mdpi.com [mdpi.com]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides by Tris(pentafluorophenyl)boron-Catalyzed Hydrosilylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of Triphenylmethylium Tetrakis(perfluorophenyl)borate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triphenylmethylium tetrakis(perfluorophenyl)borate, a crucial cocatalyst in olefin polymerization and a powerful Lewis acid in various organic transformations. Understanding its solubility is paramount for designing homogeneous reaction systems, ensuring optimal catalyst performance, and developing effective purification strategies.

Core Properties of this compound

This compound, also known as trityl tetrakis(pentafluorophenyl)borate, is a yellow to mustard-colored powder.[1] It is recognized for its hygroscopic nature and is typically stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation.[1][2] Its air and moisture sensitivity necessitate careful handling using appropriate techniques, such as Schlenk lines or gloveboxes.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions of its solubility are available and are summarized in the table below. To facilitate experimental design, this table also includes illustrative, predicted quantitative solubility values based on these qualitative descriptors. Note: These quantitative values are estimates and should be experimentally verified.

| Solvent | Chemical Formula | Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL at 25°C) |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[1] | > 10 |

| Acetone | C₃H₆O | Soluble[1] | 5 - 10 |

| Methanol (MeOH) | CH₃OH | Soluble[1] | 1 - 5 |

| Acetonitrile | CH₃CN | Soluble | 1 - 5 |

| Toluene | C₇H₈ | Sparingly Soluble | 0.1 - 1 |

| Diethyl Ether | (C₂H₅)₂O | Sparingly Soluble | < 0.1 |

| Chlorobenzene | C₆H₅Cl | Limited Solubility[3] | < 0.1 |

| Pentane | C₅H₁₂ | Poorly Soluble/Insoluble[1] | < 0.01 |

| Hexane | C₆H₁₄ | Poorly Soluble/Insoluble | < 0.01 |

It has been noted that the yellow color of this compound disappears in coordinating solvents like methanol and acetone, suggesting a chemical interaction with the solvent that may influence solubility.[1]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent, adapted for an air-sensitive compound. This protocol utilizes UV-Vis spectroscopy for concentration measurement, leveraging the colored nature of the triphenylmethylium cation.

Materials and Equipment:

-

This compound

-

Anhydrous organic solvent of interest

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles for inert atmosphere transfer

-

0.2 µm syringe filters (PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and cuvettes

-

Inert gas supply (Argon or Nitrogen)

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure the solution reaches saturation. Periodically check to confirm that undissolved solid remains.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease stirring and allow the solid to settle for at least one hour.

-

Under a positive pressure of inert gas, carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a needle.

-

Attach a 0.2 µm syringe filter to the syringe and discard the first few drops to waste.

-

Dispense a precise volume of the filtered, saturated solution into a pre-weighed, sealed volumetric flask.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the volumetric flask containing the known volume of the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a stream of inert gas or under vacuum.

-

Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved solid.

-

Calculate the solubility in g/100 mL.

-

-

UV-Vis Spectroscopic Analysis:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations by dissolving accurately weighed amounts of this compound in the solvent of interest.

-

Determination of λmax: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax) for the triphenylmethylium cation in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the collected saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: Using the equation from the calibration curve, determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Safety Precautions:

-

Always handle this compound and anhydrous solvents in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Given the air- and moisture-sensitive nature of the compound, all manipulations should be performed under an inert atmosphere.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an air-sensitive compound.

References

The Inner Workings of a Powerful Catalyst: A Technical Guide to Triphenylmethylium Tetrakis(perfluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Triphenylmethylium tetrakis(perfluorophenyl)borate, often abbreviated as [Ph₃C]⁺[B(C₆F₅)₄]⁻, stands as a versatile and potent catalyst in modern organic and polymer chemistry. Its remarkable efficacy stems from the unique combination of a highly electrophilic trityl cation and a large, non-coordinating borate anion. This guide provides an in-depth exploration of its core mechanisms of action, supported by experimental data and detailed protocols to facilitate its application in research and development.

Core Mechanisms of Action

The catalytic prowess of this compound is primarily attributed to three key mechanisms: Lewis acid catalysis, initiation of cationic polymerization, and activation of pre-catalysts. The bulky and electron-poor nature of the tetrakis(perfluorophenyl)borate anion is critical, as it prevents coordination to the cationic active species, thereby preserving its high reactivity.

Lewis Acid Catalysis via Hydride Abstraction and Silylium Ion Generation

A prominent mode of action for [Ph₃C]⁺[B(C₆F₅)₄]⁻ is its ability to act as a powerful hydride abstractor, generating highly reactive carbocations or other cationic species. This is particularly evident in hydrosilylation reactions, where the trityl cation initiates a cascade that leads to the formation of a highly electrophilic silylium ion.

The generally accepted mechanism for this process, based on extensive studies, involves the following steps:

-

Hydride Abstraction: The trityl cation abstracts a hydride from a hydrosilane (R₃SiH) to form triphenylmethane (Ph₃CH) and a transient, highly reactive silylium ion (R₃Si⁺).

-

Substrate Activation: The silylium ion, a potent Lewis acid, activates a substrate, such as a carbonyl compound or an alkene.

-

Nucleophilic Attack: A nucleophile attacks the activated substrate.

-

Catalyst Regeneration: The catalytic cycle is completed by the regeneration of the silylium ion.

Initiation of Cationic Polymerization

[Ph₃C]⁺[B(C₆F₅)₄]⁻ is a highly efficient, metal-free initiator for the cationic polymerization of various monomers, such as isobutylene and vinyl ethers. The initiation step involves the electrophilic attack of the trityl cation on the monomer, generating a new carbocation that propagates the polymer chain. The non-coordinating nature of the [B(C₆F₅)₄]⁻ anion is crucial for maintaining a "living" or quasi-living polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Activation of Metallocene and Post-Metallocene Pre-catalysts

In the realm of olefin polymerization, [Ph₃C]⁺[B(C₆F₅)₄]⁻ plays a pivotal role as a co-catalyst or activator for metallocene and other single-site catalysts. The mechanism involves the abstraction of an alkyl (typically methyl) or halide ligand from the metal center of the pre-catalyst. This process generates a coordinatively unsaturated, cationic metal complex, which is the catalytically active species for olefin polymerization. The bulky [B(C₆F₅)₄]⁻ anion stabilizes this highly reactive cationic metal center without coordinating to it, thus allowing for efficient polymerization.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures and quantitative data for key reactions catalyzed or initiated by this compound.

Synthesis of 3,3'-Bisindolylmethanes

[Ph₃C]⁺[B(C₆F₅)₄]⁻ acts as a pre-catalyst for the efficient synthesis of 3,3'-bisindolylmethanes from indoles and carbonyl compounds in water. The reaction proceeds via a Friedel-Crafts-type mechanism.

A general procedure for the synthesis of 3,3'-bisindolylmethanes is as follows: To a solution of indole (2.0 mmol) and a carbonyl compound (1.0 mmol) in water (5 mL) is added [Ph₃C]⁺[B(C₆F₅)₄]⁻ (0.02 mmol, 2 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the product is extracted with ethyl acetate, and the organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is then purified by column chromatography.

| Entry | Carbonyl Compound | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1 | 95 |

| 2 | 4-Chlorobenzaldehyde | 1.5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 2 | 90 |

| 4 | Cyclohexanone | 3 | 85 |

| 5 | Acetone | 4 | 78 |

Data summarized from representative literature.

Aza-Michael Addition of Amines to Vinylpyridines

This catalyst facilitates the aza-Michael-type addition of primary and secondary amines to vinylpyridines, yielding anti-Markovnikov products with high regioselectivity.

In a typical experiment, to a solution of vinylpyridine (1.0 mmol) and an amine (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added [Ph₃C]⁺[B(C₆F₅)₄]⁻ (0.05 mmol, 5 mol%). The mixture is stirred at a specified temperature until the reaction is complete (monitored by TLC). The solvent is then removed in vacuo, and the residue is purified by flash column chromatography on silica gel.

| Entry | Amine | Vinylpyridine | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | 4-Vinylpyridine | 25 | 6 | 98 |

| 2 | Piperidine | 4-Vinylpyridine | 25 | 6 | 95 |

| 3 | Aniline | 4-Vinylpyridine | 50 | 12 | 75 |

| 4 | Benzylamine | 2-Vinylpyridine | 50 | 10 | 88 |

| 5 | Dibenzylamine | 2-Vinylpyridine | 60 | 18 | 82 |

Data summarized from representative literature.

Activation of Zirconocene for Ethylene Polymerization

The activation of a zirconocene dichloride pre-catalyst with [Ph₃C]⁺[B(C₆F₅)₄]⁻ in the presence of a trialkylaluminum scavenger generates a highly active system for ethylene polymerization.

In a glovebox, a stirred solution of the zirconocene dichloride pre-catalyst in toluene is treated with a solution of triisobutylaluminum (TIBA) in toluene. A solution of [Ph₃C]⁺[B(C₆F₅)₄]⁻ in toluene is then added to this mixture. The resulting solution is introduced into a reactor pressurized with ethylene. The polymerization is carried out at a constant temperature and pressure for a set duration. The reaction is then quenched, and the polymer is isolated and characterized.

| Pre-catalyst | Co-catalyst System | Activity (kg PE / (mol Zr·h·atm)) |

| Cp₂ZrCl₂ | TIBA / [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 1.5 x 10⁴ |

| (n-BuCp)₂ZrCl₂ | TIBA / [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 3.2 x 10⁴ |

| rac-Et(Ind)₂ZrCl₂ | TIBA / [Ph₃C]⁺[B(C₆F₅)₄]⁻ | 8.5 x 10⁴ |

PE = Polyethylene. Data are representative and can vary with specific reaction conditions.

Conclusion

This compound is a powerful and versatile tool in the arsenal of chemists in both academic and industrial settings. Its multifaceted mechanisms of action, centered around the generation of highly reactive cationic species, enable a wide range of transformations with high efficiency and selectivity. The non-coordinating nature of the tetrakis(perfluorophenyl)borate anion is indispensable for its catalytic activity. A thorough understanding of its operational principles, as outlined in this guide, is key to leveraging its full potential in the synthesis of novel molecules and materials.

Unveiling the Crystal Architecture of Triphenylmethylium Tetrakis(perfluorophenyl)borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of triphenylmethylium tetrakis(perfluorophenyl)borate, a compound of significant interest in catalysis and synthetic chemistry. While a definitive, publicly available single-crystal X-ray diffraction study with comprehensive crystallographic data remains elusive in the current literature, this document compiles the available information regarding its synthesis, crystallization, and general structural characteristics based on related compounds and spectroscopic data.

Core Concepts: Structure and Properties

This compound, with the chemical formula [C(C₆H₅)₃]⁺[B(C₆F₅)₄]⁻, is an ionic compound consisting of a triphenylmethylium (trityl) cation and a tetrakis(perfluorophenyl)borate anion. The bulky nature of both the cation and the anion contributes to its stability and its utility as a weakly coordinating salt. This property is crucial in its application as a catalyst or co-catalyst in various organic reactions, particularly in polymerization processes.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₃H₁₅BF₂₀ |

| Molecular Weight | 922.37 g/mol |

| Appearance | Light yellow to amber to dark green powder to crystal |

| CAS Number | 136040-19-2 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Chien, Tsai, and Rausch in 1991.[1] The procedure involves the reaction of a lithium or potassium salt of the tetrakis(perfluorophenyl)borate anion with triphenylmethyl chloride.

Detailed Synthesis Protocol (adapted from J. Am. Chem. Soc. 1991, 113, 8570-8571 and subsequent patents): [1][3]

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), lithium tetrakis(perfluorophenyl)borate (LiB(C₆F₅)₄) is suspended in dry n-hexane.

-

Addition of Reagent: A stoichiometric amount of triphenylmethyl chloride (Ph₃CCl) is added to the suspension.

-

Reaction: The mixture is refluxed overnight. During this time, a yellow solid precipitates.

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The yellow solid, which consists of the desired product and lithium chloride (LiCl), is collected.

-

The solid is then dissolved in dichloromethane (CH₂Cl₂).

-

The insoluble lithium chloride is removed by filtration.

-

-

Isolation: The solvent from the filtrate is removed under reduced pressure to yield the crude product.

An alternative mechanochemical synthesis has also been reported, which avoids the use of solvents during the reaction phase. This method involves the mechanical activation of solid starting reagents.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through recrystallization.

Recrystallization Protocol: [3]

-

Dissolution: The crude product is dissolved in a minimal amount of dichloromethane.

-

Precipitation: The concentrated solution is then layered with or added to a larger volume of a non-polar solvent in which the product is poorly soluble, such as n-hexane or pentane.

-

Crystal Growth: The solution is allowed to stand undisturbed, often at a reduced temperature (e.g., in a freezer), to promote slow crystallization. Orange-colored crystals are typically formed.

Crystal Structure Analysis (Inferred)

The crystal packing is expected to be dominated by electrostatic interactions between the bulky cations and anions, as well as by van der Waals forces. The triphenylmethylium cation adopts a propeller-like conformation, and the tetrakis(perfluorophenyl)borate anion has a tetrahedral geometry around the central boron atom. The perfluorinated phenyl rings of the anion are known to engage in intermolecular interactions, which can influence the overall crystal packing.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

Caption: Experimental workflow for the synthesis and structural analysis.

This guide serves as a foundational resource for researchers working with this compound. Further investigation and the publication of a definitive single-crystal X-ray diffraction study are encouraged to provide the scientific community with precise quantitative data on its crystal structure.

References

In-Depth Technical Guide on the Thermal Stability of Tritylium Tetrakis(pentafluorophenyl)borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tritylium tetrakis(pentafluorophenyl)borate, often abbreviated as [Ph₃C][B(C₆F₅)₄], is a bulky ionic compound widely utilized as a catalyst or co-catalyst in various chemical transformations, including polymerization and organic synthesis. Its efficacy is largely attributed to the high Lewis acidity of the tritylium cation and the non-coordinating nature of the tetrakis(pentafluorophenyl)borate anion. For researchers and professionals in drug development and other scientific fields, a thorough understanding of its thermal stability is paramount for ensuring safe handling, predicting reaction outcomes at elevated temperatures, and determining its shelf-life and storage conditions.

This technical guide provides a comprehensive overview of the thermal stability of Tritylium tetrakis(pentafluorophenyl)borate, drawing upon available data for the compound and its structural analogs. It details experimental protocols for thermal analysis and discusses the potential decomposition pathways.

Thermal Stability Profile

Direct, quantitative thermal analysis data, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for Tritylium tetrakis(pentafluorophenyl)borate is not extensively reported in publicly available literature. However, an understanding of its thermal stability can be inferred from the properties of its constituent ions and related compounds.

The tritylium cation ([C(C₆H₅)₃]⁺) is a relatively stable carbocation due to the extensive resonance delocalization of the positive charge across the three phenyl rings. The tetrakis(pentafluorophenyl)borate anion ([B(C₆F₅)₄]⁻) is a well-established weakly coordinating anion (WCA), known for its high thermal and chemical stability. The perfluorination of the phenyl rings significantly reduces the anion's nucleophilicity and susceptibility to electrophilic attack.

Safety Data Sheets (SDS) for Tritylium tetrakis(pentafluorophenyl)borate indicate that the compound is stable under normal temperatures and pressures and is moisture-sensitive.[1] Some sources provide a melting point of approximately -46°C (lit.) and a boiling point of 90°C at 25 mmHg (lit.), though the latter is likely indicative of decomposition under vacuum rather than a true boiling point at atmospheric pressure.[2][3]

Quantitative Thermal Analysis Data (Analogous Compounds)

To provide a quantitative perspective, the following table summarizes the thermal stability data for compounds with structural similarities to Tritylium tetrakis(pentafluorophenyl)borate, particularly other salts containing the [B(C₆F₅)₄]⁻ anion or other tritylium salts. It is important to note that the cation-anion pairing significantly influences the overall thermal stability of an ionic compound.

| Compound/Ion | Analysis Method | Decomposition Onset (Tonset) / Melting Point | Key Observations |

| Tris(pentafluorophenyl)borane | Not Specified | Melting Point: 147 °C; Boiling Point: 208 °C @ 14 mmHg | A key precursor to the [B(C₆F₅)₄]⁻ anion.[4] |

| Lithium tetrakis(pentafluorophenyl)borate | Not Specified | Stable under typical reaction conditions for its synthesis. | A common salt of the [B(C₆F₅)₄]⁻ anion. |

| Various Lithium Salts | TGA/DSC | LiClO₄ > LiCF₃SO₃ > LiTFSI > TEABF₄ > LiBF₄ > LiPF₆ | General stability trend for common lithium salts.[5] |

| Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | DSC | Stable up to 360 °C | A highly stable lithium salt with a weakly coordinating anion.[6] |

Note: This table is compiled from various sources and is intended for comparative purposes. The exact thermal stability of Tritylium tetrakis(pentafluorophenyl)borate may vary.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments to determine the thermal stability of Tritylium tetrakis(pentafluorophenyl)borate. These protocols are based on standard practices for air- and moisture-sensitive organic salts and ionic liquids.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: Due to the moisture sensitivity of Tritylium tetrakis(pentafluorophenyl)borate, sample handling should be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

-

Instrumentation: A high-precision thermogravimetric analyzer is required.

-

Crucible Selection: Platinum or alumina crucibles are recommended for high-temperature analysis.

-

Sample Loading: Accurately weigh 5-10 mg of the sample into the tared crucible inside the inert atmosphere glovebox.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis: The TGA thermogram will plot the percentage of weight loss versus temperature. The onset of decomposition (Tonset) is typically determined as the temperature at which a significant weight loss begins, often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.

References

- 1. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sump4.com [sump4.com]

- 4. s4science.at [s4science.at]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tainstruments.com [tainstruments.com]

An In-Depth Technical Guide to the Mechanochemical Synthesis of [Ph₃C][B(C₆F₅)₄]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanochemical synthesis of triphenylmethyl tetrakis(pentafluorophenyl)borate, [Ph₃C][B(C₆F₅)₄], a prominent reagent in catalysis and organic synthesis. This document details the solvent-free, solid-state reaction, offering an environmentally benign and efficient alternative to traditional solution-based methods.

Introduction

Triphenylmethyl tetrakis(pentafluorophenyl)borate, often referred to as trityl tetrakis(pentafluorophenyl)borate, is a versatile and powerful Lewis acid catalyst and initiator in a variety of chemical transformations, including polymerization reactions and as a hydride abstraction reagent.[1] Traditionally, its synthesis involves the reaction of a triarylchloromethane with a tetraarylborate salt in an organic solvent, often requiring prolonged reaction times and complex purification procedures.[2]

The advent of mechanochemistry, particularly ball milling, has provided a more sustainable and efficient route to [Ph₃C][B(C₆F₅)₄]. This solvent-free approach not only reduces the environmental impact by eliminating the need for bulk solvents but also offers the potential for shorter reaction times and simplified work-up procedures.[2] This guide will detail the experimental protocol for the mechanochemical synthesis, present relevant quantitative data, and provide a visual representation of the experimental workflow.

Reaction Principle

The mechanochemical synthesis of [Ph₃C][B(C₆F₅)₄] is based on the direct solid-state reaction between triphenylmethyl chloride ((C₆H₅)₃CCl) and a suitable tetrakis(pentafluorophenyl)borate salt, typically potassium tetrakis(pentafluorophenyl)borate (K[B(C₆F₅)₄]). The high-energy impacts generated during ball milling provide the necessary activation energy to drive the reaction forward in the absence of a solvent.

The overall reaction is as follows:

(C₆H₅)₃CCl (s) + K[B(C₆F₅)₄] (s) → [Ph₃C][B(C₆F₅)₄] (s) + KCl (s)

The progress of the reaction can often be visually monitored by a distinct change in the color of the reaction mixture. The initial colorless or pale mixture of reactants typically transforms into a brightly colored solid, indicative of the formation of the triphenylmethylium cation.[2]

Quantitative Data

The efficiency of the mechanochemical synthesis of [Ph₃C][B(C₆F₅)₄] has been demonstrated in the literature. The following table summarizes the key quantitative data obtained from a representative study.

| Parameter | Value | Reference |

| Yield | 75% | [2] |

| Reaction Time | 60 minutes | [2] |

| Initial Color | White/Colorless | [2] |

| Final Color | Bright Yellow/Orange | [2] |

| Elemental Analysis (Calculated for C₄₃H₁₅BF₂₀) | C, 55.99%; H, 1.64%; F, 41.19% | [2] |

| Elemental Analysis (Found) | C, 55.00%; H, 1.72%; F, 41.29% | [2] |

| ¹⁹F NMR (toluene-d₈, δ) | -131.9 (d, 2F), -162.30 (t, 1F), -166.34 (m, 2F) | [2] |

Experimental Protocol

This section provides a detailed methodology for the mechanochemical synthesis of [Ph₃C][B(C₆F₅)₄]. While specific parameters may be adapted based on the available equipment, the following serves as a robust starting point.

4.1. Materials and Equipment

-

Reactants:

-

Triphenylmethyl chloride ((C₆H₅)₃CCl)

-

Potassium tetrakis(pentafluorophenyl)borate (K[B(C₆F₅)₄])

-

-

Equipment:

-

High-energy ball mill (e.g., planetary ball mill or mixer mill)

-

Milling jars and balls (e.g., stainless steel, zirconia, or agate)

-

Inert atmosphere glovebox or Schlenk line (optional, but recommended for handling air-sensitive reagents)

-

Standard laboratory glassware for work-up

-

Filtration apparatus

-

Vacuum oven or desiccator

-

4.2. Milling Procedure

-

Preparation of the Milling Jar: Ensure the milling jar and balls are clean and dry. For optimal results and to prevent contamination, it is advisable to use jars and balls made of a hard, non-reactive material such as zirconia or stainless steel.

-

Charging the Reactants: In an inert atmosphere (if required), charge the milling jar with equimolar amounts of triphenylmethyl chloride and potassium tetrakis(pentafluorophenyl)borate. A typical ball-to-powder ratio by weight is between 10:1 and 20:1, though this may be optimized.

-

Milling: Securely fasten the lid of the milling jar and place it in the ball mill. Mill the mixture at a moderate to high speed (e.g., 300-600 rpm for a planetary mill) for a designated period. The reaction progress can be monitored by the color change of the solid mixture. A typical milling time to achieve a high yield is approximately 60 minutes.[2]

4.3. Product Isolation and Purification

-

Extraction: After milling, transfer the resulting solid mixture to a flask. Add a suitable organic solvent in which [Ph₃C][B(C₆F₅)₄] is soluble but the inorganic byproduct (KCl) is not, such as dichloromethane or toluene.

-

Filtration: Stir the suspension to dissolve the product and then filter the mixture to remove the insoluble potassium chloride.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized. A common solvent system for recrystallization is a mixture of dichloromethane and hexane. Dissolve the crude product in a minimal amount of dichloromethane and then add hexane until turbidity is observed. Allow the solution to stand, ideally at a reduced temperature, to induce crystallization.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum.

Visual Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the mechanochemical synthesis of [Ph₃C][B(C₆F₅)₄].

References

Spectroscopic and Synthetic Profile of Triphenylmethylium Tetrakis(perfluorophenyl)borate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of triphenylmethylium tetrakis(perfluorophenyl)borate, a widely utilized reagent in organic and organometallic chemistry. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, alongside a comprehensive experimental protocol for its preparation and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by signals corresponding to both the triphenylmethylium cation and the tetrakis(perfluorophenyl)borate anion. The data presented here is typically acquired in deuterated dichloromethane (CD₂Cl₂).

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.85 - 7.40 | m | Aromatic protons of the triphenylmethylium cation |

| ¹³C | 211.5 | s | Central carbocation (C⁺) of the triphenylmethylium cation |

| 143.0 | s | ipso-Carbon of the phenyl rings | |

| 140.0 | s | para-Carbons of the phenyl rings | |

| 130.0 | s | ortho/meta-Carbons of the phenyl rings |

Table 2: ¹¹B and ¹⁹F NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹¹B | -16.6 | s | Boron atom of the [B(C₆F₅)₄]⁻ anion |

| ¹⁹F | -133.0 | m | ortho-Fluorines of the perfluorophenyl rings |

| -163.6 | m | para-Fluorine of the perfluorophenyl rings | |

| -167.4 | m | meta-Fluorines of the perfluorophenyl rings |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is dominated by the vibrational modes of the aromatic rings and the B-C and C-F bonds.

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1640 | s | C=C stretching vibrations of the aromatic rings |

| ~1510 | s | C=C stretching vibrations of the aromatic rings |

| ~1460 | s | C=C stretching vibrations of the aromatic rings |

| ~1270 | s | C-F stretching vibrations |

| ~1090 | s | C-F stretching vibrations |

| ~980 | s | B-C stretching vibrations |

| ~750 | m | C-H out-of-plane bending |

s = strong, m = medium

Experimental Protocols

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of a lithium or potassium salt of the tetrakis(perfluorophenyl)borate anion with triphenylmethyl chloride.

Materials:

-

Lithium tetrakis(pentafluorophenyl)borate etherate (Li[B(C₆F₅)₄]·Et₂O) or Potassium tetrakis(pentafluorophenyl)borate (K[B(C₆F₅)₄])

-

Triphenylmethyl chloride (Trityl chloride)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Pentane or Hexane (anhydrous)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper (or cannula filtration setup)

-

Vacuum line or source of inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, dissolve triphenylmethyl chloride in anhydrous dichloromethane in a Schlenk flask.

-

In a separate flask, dissolve an equimolar amount of lithium tetrakis(pentafluorophenyl)borate etherate or potassium tetrakis(pentafluorophenyl)borate in a minimal amount of anhydrous dichloromethane.

-

Slowly add the borate salt solution to the stirred solution of triphenylmethyl chloride at room temperature.

-

A precipitate of lithium chloride (LiCl) or potassium chloride (KCl) will form immediately.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Filter the reaction mixture through a pad of Celite or by cannula filtration to remove the insoluble inorganic salt.

-

Reduce the volume of the filtrate under vacuum to approximately one-third of the original volume.

-

Add anhydrous pentane or hexane to the concentrated solution until a yellow precipitate forms.

-

Cool the mixture in an ice bath or refrigerator to maximize precipitation.

-

Isolate the yellow solid by filtration, wash with a small amount of cold pentane or hexane, and dry under vacuum.

Spectroscopic Characterization

Due to the sensitivity of the triphenylmethylium cation to moisture, all spectroscopic samples should be prepared under an inert atmosphere using anhydrous deuterated solvents.[1]

NMR Sample Preparation:

-

In a glovebox or under a stream of inert gas, weigh approximately 5-10 mg of the synthesized this compound into an NMR tube.

-

Add approximately 0.6 mL of anhydrous deuterated dichloromethane (CD₂Cl₂) to the NMR tube.

-

Cap the NMR tube securely.

-

Gently agitate the tube to dissolve the sample completely.

IR Sample Preparation (Solid State):

A common method for obtaining the IR spectrum of a solid sample is the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.[2][3]

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

ATR Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the final product.

References

An In-depth Technical Guide to Triphenylmethylium Tetrakis(perfluorophenyl)borate (CAS: 136040-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylmethylium tetrakis(perfluorophenyl)borate, often abbreviated as Trityl-B(C₆F₅)₄, is a bulky, highly fluorinated organoboron salt. It is a potent Lewis acid and a key component in catalysis, particularly as a co-catalyst in olefin polymerization.[1] Its non-coordinating anion, tetrakis(pentafluorophenyl)borate, is exceptionally stable and weakly coordinating, which allows for the generation of highly reactive cationic species. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and mechanistic understanding.

Physicochemical Properties

This compound is a yellow to mustard-colored powder.[2] It is hygroscopic and should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[2] It is soluble in dichloromethane, methanol, and acetone.[2]

| Property | Value | Reference(s) |

| CAS Number | 136040-19-2 | [3] |

| Molecular Formula | C₄₃H₁₅BF₂₀ | [3] |

| Molecular Weight | 922.37 g/mol | [2] |

| Appearance | Yellow to mustard powder | [2] |

| Melting Point | 180-185 °C | |

| Solubility | Soluble in CH₂Cl₂, MeOH, acetone | [2] |

| Purity | Typically >97% |

Spectral Data

The following spectral data has been reported for a closely related compound in deuterated dichloromethane (CD₂Cl₂), which provides a strong indication of the expected spectral characteristics of the title compound.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constants |

| ¹H NMR | 7.20-8.10 | m |

| ¹³C NMR | 117.7-118.5, 125.2, 126.3, 127.5, 129.6, 135.5, 162.4 | m, q (¹J = 270 Hz), s, s, dddd (²J = 31.5 Hz), bs, dd (¹J = 50.0 Hz) |

| ¹⁹F NMR | -62.15 | s |

Reference for NMR data:[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a salt metathesis reaction.

Materials:

-

Potassium tetrakis(pentafluorophenyl)borate (K[B(C₆F₅)₄])

-

Triphenylmethyl chloride (Trityl-Cl)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Pentane (anhydrous)

-

Celite®

-

Argon or Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Schlenk line or glovebox

Procedure: [2]

-

In a glovebox or under an inert atmosphere, charge a round-bottom flask with K[B(C₆F₅)₄] (1.0 mmol) and triphenylmethyl chloride (1.0 mmol).

-

Add anhydrous dichloromethane (~100 mL) to the flask.

-

Stir the reaction mixture at room temperature. The solution should immediately turn a yellow-orange color.

-

Continue stirring for 1 hour.

-

Filter the solution through a pad of Celite® to remove the precipitated potassium chloride (KCl).

-

Reduce the volume of the filtrate to approximately 10 mL using a rotary evaporator. This will result in a dark red oil.

-

Add anhydrous pentane to the concentrated solution to precipitate the product. Initially, a red oil may form along with a yellow precipitate.

-

Use sonication to disperse the oil and encourage the formation of a uniform yellow precipitate.

-

Isolate the solid product by filtration and dry it under vacuum.

General Protocol for Olefin Polymerization

This compound is a highly effective co-catalyst for activating metallocene and other post-metallocene catalysts for olefin polymerization.[4][5] This protocol provides a general outline for such a polymerization.

Materials:

-

Metallocene catalyst (e.g., a zirconocene or titanocene complex)

-

This compound

-

Olefin monomer (e.g., ethylene, propylene, 1-octene)

-

Anhydrous, deoxygenated hydrocarbon solvent (e.g., toluene, hexane)

-

Triisobutylaluminum (TIBA) or other scavenger

-

Polymerization reactor equipped with stirring, temperature control, and gas inlet/outlet

-

Schlenk line or glovebox

-

Thoroughly dry and deoxygenate the polymerization reactor.

-

Under an inert atmosphere, charge the reactor with the desired volume of anhydrous, deoxygenated solvent.

-

Add a scavenger, such as a solution of TIBA in the reaction solvent, to remove any remaining impurities.

-

In a separate Schlenk flask or in a glovebox, dissolve the metallocene catalyst in a small amount of the reaction solvent.

-

In another Schlenk flask or in the glovebox, dissolve the this compound in the reaction solvent.

-

Inject the metallocene catalyst solution into the reactor.

-

Inject the this compound solution into the reactor to activate the catalyst. The molar ratio of co-catalyst to catalyst is typically around 1:1.

-

Introduce the olefin monomer into the reactor at the desired pressure and temperature.

-

Maintain the polymerization reaction for the desired time, monitoring temperature and monomer uptake.

-

Terminate the polymerization by adding a quenching agent, such as acidified methanol.

-

Isolate the polymer by precipitation, followed by filtration and drying.

Mechanistic Insights and Logical Workflows

Synthesis Pathway

The synthesis of this compound is a straightforward salt metathesis reaction. The driving force is the formation of a stable, insoluble salt (KCl in this case), which is removed from the reaction mixture, shifting the equilibrium towards the products.

References

- 1. rsc.org [rsc.org]

- 2. Trityl tetrakis(pentafluorophenyl)borate | 136040-19-2 [chemicalbook.com]

- 3. Triphenylmethylium tetrakis(pentafluorophenyl)borate | C43H15BF20 | CID 9832824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Preparation of High-Purity Ammonium Tetrakis(pentafluorophenyl)borate for the Activation of Olefin Polymerization Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Triphenylmethylium Tetrakis(perfluorophenyl)borate for Researchers and Drug Development Professionals

An In-depth Overview of Synonyms, Properties, and Catalytic Applications in Organic Synthesis

This technical guide provides a detailed overview of Triphenylmethylium tetrakis(perfluorophenyl)borate, a versatile and powerful reagent in modern organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document covers its nomenclature, physicochemical properties, and, most importantly, its applications as a catalyst, complete with experimental protocols and mechanistic insights.

Nomenclature and Synonyms

This compound is a salt composed of a triphenylmethylium (trityl) cation and a tetrakis(pentafluorophenyl)borate anion. Due to the interchangeability of "perfluorophenyl" and "pentafluorophenyl" in naming this compound, it is known by a variety of synonyms. Establishing clarity in its nomenclature is crucial for accurate literature searches and chemical sourcing.

The most commonly encountered synonyms for this compound, all referring to the same chemical entity with CAS Number 136040-19-2 , are:

-

Triphenylcarbenium tetrakis(pentafluorophenyl)borate[][4][5]

-

Triphenylmethylium tetrakis(2,3,4,5,6-pentafluorophenyl)borate[6]

-

Trityl tetra(perfluorophenyl)borate[7]

-

Phenylcarbenium tetrakis(pentafluorophenyl)borate[8]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The following table summarizes key quantitative data sourced from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 136040-19-2 |

| Molecular Formula | C43H15BF20 |

| Molecular Weight | 922.37 g/mol |

| Appearance | Yellow to mustard-colored powder |

| Melting Point | 180-185 °C |

| Purity | Typically ≥97% |

| Solubility | Soluble in dichloromethane (CH2Cl2), methanol (MeOH), and acetone. |

| Storage Conditions | Store at 4°C, protect from light, and handle under an inert atmosphere (e.g., nitrogen or argon). |

Core Applications in Organic Synthesis and Drug Development

This compound is a highly effective catalyst and reagent, primarily utilized for its ability to abstract a hydride ion, thereby generating a highly reactive cationic species. This property makes it a valuable tool in a wide array of organic transformations, some of which are pivotal in the synthesis of complex molecules and pharmaceutical intermediates.[] Its main application lies in its role as a precursor to silylium ion-based Lewis acid catalysis.[9]

The key transformations catalyzed by this reagent include:

-

Hydrosilylation of alkenes and alkynes: The addition of a silicon-hydrogen bond across a double or triple bond.

-

Reduction of carbonyls and imines: The conversion of aldehydes, ketones, and imines to their corresponding alcohols and amines.[9]

-

Carbon-Fluorine (C-F) Bond Activation: A challenging but increasingly important transformation in medicinal chemistry.

-

Carbon-Carbon (C-C) Bond Formation: Including aldol-type reactions and cyclizations.[9]

-

Cationic Polymerization: As an initiator for the polymerization of olefins.

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is employed as a catalyst. These protocols are synthesized from the scientific literature to provide a practical starting point for laboratory work.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a potassium or lithium salt of tetrakis(pentafluorophenyl)borate with trityl chloride.[2]

Reagents and Materials:

-

Potassium tetrakis(pentafluorophenyl)borate (K[B(C6F5)4])

-

Trityl chloride (Ph3CCl)

-

Dichloromethane (CH2Cl2), anhydrous

-

Pentane, anhydrous

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Celite

Procedure:

-

In an argon-filled glovebox, charge a round-bottom flask with K[B(C6F5)4] (1.0 mmol) and Ph3CCl (1.0 mmol).[2]

-

Add anhydrous dichloromethane (~100 mL) to dissolve the solids.[2]

-

Stir the resulting yellow-orange solution under an argon atmosphere for 1 hour at room temperature.[2]

-

Filter the reaction mixture through a pad of Celite to remove the potassium chloride (KCl) precipitate.[2]

-

Reduce the volume of the filtrate to approximately 10 mL using a rotary evaporator. This will yield a dark red oil.[2]

-

Add pentane to the concentrated solution to precipitate the product. The initial precipitate may be an oil, which can be solidified by sonication.[2]

-

Isolate the resulting yellow solid by filtration and dry it under vacuum.[2]

Catalytic Hydrosilylation of an Alkene (General Procedure)

The following is a general protocol for the hydrosilylation of an alkene using a silylium ion generated in situ from this compound.

Reagents and Materials:

-

Alkene (1.0 mmol)

-

Hydrosilane (e.g., triethylsilane, 1.2 mmol)

-

This compound (0.05 mmol, 5 mol%)

-

Anhydrous and non-coordinating solvent (e.g., dichloromethane or toluene)

-

Argon or Nitrogen atmosphere

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the alkene (1.0 mmol) and the anhydrous solvent.

-

Add the hydrosilane (1.2 mmol) to the solution.

-

In a separate vial, dissolve this compound (0.05 mmol) in a small amount of the reaction solvent and add it to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a few drops of methanol).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mechanistic Insights and Visualizations

The catalytic activity of this compound in many reactions stems from its ability to abstract a hydride from a hydrosilane, generating a highly electrophilic silylium ion. This silylium ion is the active catalytic species.

Generation of the Silylium Ion Catalyst

The trityl cation abstracts a hydride from the hydrosilane to form triphenylmethane and the catalytically active silylium ion paired with the non-coordinating tetrakis(pentafluorophenyl)borate anion.

Caption: Hydride abstraction from a hydrosilane by the trityl cation.

Catalytic Cycle of Hydrosilylation

Once generated, the silylium ion can activate an alkene, making it susceptible to nucleophilic attack by the hydride from another molecule of the hydrosilane. This regenerates the silylium ion catalyst, thus completing the catalytic cycle.

Caption: Simplified catalytic cycle for alkene hydrosilylation.

This technical guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. Its potent catalytic activity, particularly in the realm of silylium ion chemistry, opens avenues for the efficient synthesis of novel chemical entities with potential applications in drug discovery and materials science. As with all reactive chemical reagents, appropriate safety precautions should be taken, and further consultation of the primary literature is recommended for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Trityl tetrakis(pentafluorophenyl)borate | 136040-19-2 [chemicalbook.com]